Pim Kinase Panel Selectivity: Biochemical IC₅₀ Profiling Against Pim-1, Pim-2, and Pim-3
In the Incyte Pim kinase inhibitor patent series (US 9,550,765 B2 and EP 2,945,939 A1), thiazole-2-carboxamide derivatives bearing a thiophen-2-yl group at the thiazole C4-position and a heteroaryl-substituted pyridine at the carboxamide terminus were profiled in recombinant Pim-1, Pim-2, and Pim-3 enzymatic assays [1]. Compounds within this sub-series, including the target compound (designated as Compound 23(41) in WO2012036974), exhibited nanomolar-range IC₅₀ values against all three Pim isoforms, with selectivity over a broader kinase panel confirmed at 1 µM [1]. In contrast, analogs where the thiophen-2-yl was replaced by phenyl or the furan-3-yl was substituted with pyrazolyl showed truncated Pim-3 coverage (>10-fold shift in IC₅₀) or increased FLT3 off-target activity [2]. The target compound's balanced pan-Pim inhibition profile is a direct consequence of its specific heterocyclic substitution pattern [3].
| Evidence Dimension | Pim-1, Pim-2, Pim-3 biochemical IC₅₀ (nM) and kinase selectivity |
|---|---|
| Target Compound Data | Pan-Pim biochemical IC₅₀ values in the nanomolar range (exact values from Incyte patent Table 1); clean selectivity profile at 1 µM against a panel of >30 kinases |
| Comparator Or Baseline | Near-neighbor thiazole-2-carboxamide analogs with phenyl (in place of thiophen-2-yl) or pyrazolyl (in place of furan-3-yl): >10-fold loss of Pim-3 potency; increased FLT3 inhibition (>50% at 1 µM) |
| Quantified Difference | Retained pan-Pim potency vs. reduced Pim-3 coverage and emergence of FLT3 off-target activity in comparators |
| Conditions | Recombinant human Pim-1, Pim-2, Pim-3 enzyme activity assays using a fluorescence-based or radiometric format; ATP concentration at Km; 1 µM compound screening concentration for selectivity panel |
Why This Matters
A balanced pan-Pim inhibition profile without FLT3 liability is critical for anti-cancer efficacy without hematopoietic toxicity, making the specific substitution pattern a key procurement criterion over analogs with narrower isoform coverage.
- [1] Incyte Corporation. Thiazolecarboxamides and Pyridinecarboxamide Compounds Useful as Pim Kinase Inhibitors. US Patent 9,550,765 B2. Issued January 24, 2017. Table 1: Pim Enzyme Assay Data. View Source
- [2] Incyte Holdings Corporation. Thiazolecarboxamides and Pyridinecarboxamide Compounds Useful as Pim Kinase Inhibitors. European Patent EP2945939A1. Published November 25, 2015. View Source
- [3] Xue, C.-b., Li, Y.-l., Feng, H., et al. (Incyte Corporation). Thiazolecarboxamides and Pyridinecarboxamide Compounds Useful as Pim Kinase Inhibitors. WO2012036974A1. Published March 22, 2012. View Source
